4,5-Dimethyloctane
Overview
Description
4,5-Dimethyloctane is an organic compound belonging to the class of alkanes. It has the molecular formula C₁₀H₂₂ and is characterized by a branched structure with two methyl groups attached to the fourth and fifth carbon atoms of the octane chain . This compound is a colorless liquid at room temperature and is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dimethyloctane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of octane with methyl groups using a Friedel-Crafts alkylation reaction. This reaction typically requires a catalyst such as aluminum chloride (AlCl₃) and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones, including branched alkanes like this compound. The reaction conditions typically involve high temperatures and pressures, along with the use of zeolite catalysts .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyloctane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), palladium (Pd) catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂), ultraviolet light, heat
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Simpler alkanes
Substitution: Halogenated alkanes
Scientific Research Applications
4,5-Dimethyloctane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dimethyloctane primarily involves its interactions with enzymes and metabolic pathways in biological systems. In microorganisms, it is metabolized by enzymes such as monooxygenases and dioxygenases, which introduce oxygen atoms into the hydrocarbon chain, leading to the formation of alcohols, ketones, and acids . These metabolites can then enter various metabolic pathways for further degradation and utilization.
Comparison with Similar Compounds
- 2,3-Dimethyloctane
- 3,4-Dimethyloctane
- 4,5-Dimethylheptane
Comparison: 4,5-Dimethyloctane is unique due to the specific positioning of its methyl groups on the fourth and fifth carbon atoms. This structural arrangement influences its physical and chemical properties, such as boiling point, reactivity, and solubility, making it distinct from other dimethyloctane isomers .
Properties
IUPAC Name |
4,5-dimethyloctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-7-9(3)10(4)8-6-2/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYJTLUPPPUSMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871248 | |
Record name | 4,5-Dimethyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15869-96-2 | |
Record name | Octane, 4,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dimethyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.